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Compound of Interest

Compound Name: 7-Bromo-5-methylbenzofuran

Cat. No.: B1343173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) data for 7-Bromo-5-methylbenzofuran
analogs is not extensively available in publicly accessible literature, this guide provides a

comparative analysis of closely related substituted benzofuran derivatives. The following

sections detail the SAR, quantitative biological data, and experimental protocols for various

benzofuran analogs, offering valuable insights for the rational design of novel therapeutic

agents based on the benzofuran scaffold.

Structure-Activity Relationship Insights
The biological activity of benzofuran derivatives is significantly influenced by the nature and

position of substituents on the benzofuran core.[1][2][3] Generally, the introduction of various

functional groups can modulate the potency and selectivity of these compounds for different

biological targets.

For instance, in the context of anticancer activity, substitutions at the C-2 and C-3 positions of

the benzofuran ring have been shown to be crucial for cytotoxicity.[2] The addition of

heterocyclic rings or ester groups at the C-2 position has been a common strategy to enhance

anticancer effects.[2] Furthermore, the presence of halogen atoms, such as bromine, can

significantly impact the biological activity. Studies on halogenated benzofuran derivatives have

indicated that the introduction of bromine to a methyl or acetyl group attached to the

benzofuran system can increase cytotoxicity.[4]
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In the development of selective SIRT2 inhibitors, the electronic properties of the substituents on

the benzofuran ring play a key role.[5] Research has shown that electron-donating groups,

such as a methoxy group, on the benzofuran core can enhance the inhibitory effect when

compared to electron-withdrawing groups like fluorine.[5]

Comparative Biological Data of Substituted
Benzofuran Analogs
The following table summarizes the in vitro biological activity of various substituted benzofuran

analogs from published studies. This data provides a quantitative comparison of the effects of

different substitution patterns.
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Compound
ID

Substituent
s

Assay Type
Target/Cell
Line

Activity
(IC₅₀ in µM)

Reference

Series 1:

SIRT2

Inhibitors

7e

6-methoxy, 2-

(4-

cyanobenzyls

ulfinyl)

SIRT2

Inhibition

Recombinant

Human

SIRT2

3.81 [5]

7j

6-fluoro, 2-(4-

cyanobenzyls

ulfinyl)

SIRT2

Inhibition

Recombinant

Human

SIRT2

>50 [5]

Series 2:

Anticancer

Agents

Compound 3

2-(N-

phenethylcar

boxamide)

with p-

morpholinyl

substitution

Antiproliferati

ve

Erlich Ascites

Carcinoma

(EAC)

Similar to

Doxorubicin

(1.136 µM)

[2]

Compound 5

2-

benzofuranyl

with 4-fluoro

substitution

Kinase

Inhibition
Not Specified 0.43 [2]

Series 3:

Cytotoxic

Agents

1c

2-

(bromomethyl

)-3-

methylbenzof

uran

Cytotoxicity
K562

(leukemia)

Not specified,

but significant
[4]
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2d

6-acetyl-5-

hydroxy-2-

methyl-3-(N-

propylcarbox

amide)benzof

uran

Cytotoxicity
HeLa (cervix

carcinoma)

Not specified,

but significant
[4]

3a

2-

(bromoacetyl)

-3-

methylbenzof

uran

Cytotoxicity
MOLT-4

(leukemia)

Not specified,

but significant
[4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

SIRT2 Inhibition Assay:

The inhibitory activity against SIRT2 was determined using a fluorometric assay. Recombinant

human SIRT1, SIRT2, and SIRT3 were used. The assay was performed in a 96-well plate. The

reaction mixture contained SIRT enzyme, NAD+, and a fluorogenic substrate. The test

compounds were pre-incubated with the enzyme for 15 minutes at 37°C. The reaction was

initiated by the addition of the substrate and incubated for 30 minutes at 37°C. The reaction

was then stopped, and the fluorescence was measured at an excitation wavelength of 360 nm

and an emission wavelength of 460 nm. IC₅₀ values were calculated from the dose-response

curves.[5]

Antiproliferative Activity Assay (Trypan Blue Dye Exclusion Technique):

Erlich ascites carcinoma (EAC) cells were used to assess the anticancer activity. The cells

were treated with different concentrations of the benzofuran analogs for a specified period.

Following treatment, the cells were stained with trypan blue dye. The number of viable

(unstained) and non-viable (blue-stained) cells was counted using a hemocytometer. The

percentage of cell viability was calculated, and the IC₅₀ value, the concentration of the

compound that inhibits 50% of cell growth, was determined.[2]
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Cytotoxicity Assay:

The cytotoxicity of the benzofuran derivatives was evaluated against various cancer cell lines

(K562, MOLT-4, HeLa) and normal cells (HUVEC). The cells were seeded in 96-well plates and

treated with different concentrations of the test compounds for 72 hours. The cell viability was

determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay. The absorbance was measured at a specific wavelength, and the percentage

of cell viability was calculated relative to untreated control cells. The IC₅₀ values were then

determined.[4]

Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study,

from initial compound synthesis to the identification of a lead compound.
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General Workflow for Structure-Activity Relationship (SAR) Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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